N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide
Description
N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three methyl groups and an acetamide group
Properties
IUPAC Name |
N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10-8-13(3,4)9-12(10)15-7-5-6-14-11(2)16/h10,12,15H,5-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRZBZLMMKGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCCCNC(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide typically involves the reaction of 2,4,4-trimethylcyclopentylamine with a suitable acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reaction of 2,4,4-trimethylcyclopentylamine with acetic anhydride:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or esters
Scientific Research Applications
N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(ethylamino)propyl]acetamide
- N-[3-(isopropylamino)propyl]acetamide
Uniqueness
N-[3-[(2,4,4-trimethylcyclopentyl)amino]propyl]acetamide is unique due to the presence of the 2,4,4-trimethylcyclopentyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
